molecular formula C16H16N2O2 B11855741 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid

Katalognummer: B11855741
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: YKGYZLQTZXEUDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid is a complex organic compound that features a dihydroisoquinoline moiety fused with a nicotinic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid typically involves the formation of the dihydroisoquinoline ring followed by its attachment to the nicotinic acid moiety. One common method for synthesizing dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides . This reaction can be performed under various conditions, including the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nicotinic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include isoquinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted nicotinic acids.

Wissenschaftliche Forschungsanwendungen

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid is unique due to its combined dihydroisoquinoline and nicotinic acid structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-11-8-14(16(19)20)9-17-15(11)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3,(H,19,20)

InChI-Schlüssel

YKGYZLQTZXEUDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.